Comparative Physicochemical Profile: Boiling Point and Lipophilicity of (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid vs. Unsubstituted Core
The 5,8-dimethoxy substitution significantly alters the physicochemical properties of the 2-oxoquinoline acetic acid scaffold. (5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid exhibits a predicted boiling point of 495.7±45.0 °C at 760 mmHg . In contrast, the unsubstituted parent analog, (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid (CAS 103368-21-4), has a predicted boiling point of 427.9±38.0 °C at 760 mmHg .
| Evidence Dimension | Predicted Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 495.7±45.0 °C |
| Comparator Or Baseline | (4-Methyl-2-oxo-2H-quinolin-1-yl)-acetic acid (CAS 103368-21-4): 427.9±38.0 °C |
| Quantified Difference | Approximately +67.8 °C higher for the target compound |
| Conditions | Predicted data based on ACD/Labs Percepta Platform (ChemSpider). |
Why This Matters
The significantly higher boiling point of the target compound, resulting from the 5,8-dimethoxy groups, indicates stronger intermolecular forces and lower volatility, which is a critical factor in the design of high-temperature synthetic processes, purification protocols, and the assessment of thermal stability during storage and shipping.
